molecular formula C9H9ClN2S B1597513 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine CAS No. 439692-52-1

4-Chloro-6-isopropylthieno[2,3-d]pyrimidine

Cat. No. B1597513
M. Wt: 212.7 g/mol
InChI Key: HOXIDKJKRREVOH-UHFFFAOYSA-N
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Description

4-Chloro-6-isopropylthieno[2,3-d]pyrimidine is a chemical compound with the CAS Number: 439692-52-1 . It has a linear formula of C9H9ClN2S . The compound is a solid under normal conditions .


Molecular Structure Analysis

The IUPAC name for this compound is 4-chloro-6-isopropylthieno[2,3-d]pyrimidine . Its InChI Code is 1S/C9H9ClN2S/c1-5(2)7-3-6-8(10)11-4-12-9(6)13-7/h3-5H,1-2H3 . The molecular weight of the compound is 212.7 .


Physical And Chemical Properties Analysis

4-Chloro-6-isopropylthieno[2,3-d]pyrimidine is a solid under normal conditions . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Radioprotective and Antitumor Activity

4-Chloro-6-isopropylthieno[2,3-d]pyrimidine derivatives have shown promising radioprotective and antitumor activities. The study by Alqasoumi et al. (2009) synthesized a variety of thieno[2,3-d]pyrimidine derivatives and confirmed their structures through various spectroscopic methods. Some of these compounds exhibited significant radioprotective and antitumor activities, highlighting their potential in medical and pharmacological applications (Alqasoumi et al., 2009).

Structural and Electronic Properties

Research into the structural and electronic properties of thieno[2,3-d]pyrimidine derivatives, such as those involving 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine, contributes to understanding their potential applications in nonlinear optics (NLO) and optoelectronics. Hussain et al. (2020) conducted a detailed study comparing DFT/TDDFT (Density Functional Theory/Time-Dependent Density Functional Theory) calculations with experimental data on thienopyrimidines. The study provided insights into the structural parameters, electronic properties, and NLO applications, underscoring the versatility of these compounds (Hussain et al., 2020).

Antifungal and Antimicrobial Activities

Thieno[2,3-d]pyrimidine derivatives also exhibit antifungal and antimicrobial activities. Konno et al. (1989) synthesized 4-chlorothieno[2,3-d]pyrimidines and evaluated their antifungal activity against various pathogens. The study demonstrated the potential of these compounds in developing new antifungal agents (Konno et al., 1989).

Synthesis and Biological Evaluation

The synthesis of novel thieno[2,3-d]pyrimidine derivatives for biological evaluation is a significant area of research. Studies such as that by Tolba et al. (2018) have synthesized new thieno[2,3-d]pyrimidine compounds and evaluated them for their antimicrobial and anti-inflammatory properties. This research contributes to the discovery of new bioactive molecules with potential therapeutic applications (Tolba et al., 2018).

Quantum Chemical Calculations and Molecular Docking

Gandhi et al. (2016) performed quantum chemical calculations and molecular docking studies on a pyrimidine derivative, providing valuable information on its interaction with biological targets. Such studies are crucial for understanding the molecular basis of the biological activity of thieno[2,3-d]pyrimidine derivatives and guiding the design of new drugs (Gandhi et al., 2016).

Safety And Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding getting it in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

4-chloro-6-propan-2-ylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2S/c1-5(2)7-3-6-8(10)11-4-12-9(6)13-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXIDKJKRREVOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(S1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373979
Record name 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-isopropylthieno[2,3-d]pyrimidine

CAS RN

439692-52-1
Record name 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine
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URL https://commonchemistry.cas.org/detail?cas_rn=439692-52-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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